Cas no 946213-69-0 (3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine)

3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine Chemical and Physical Properties
Names and Identifiers
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- 3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine
- 3-(pyridin-4-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyridazine
- AKOS024493247
- 946213-69-0
- F5041-0067
- 3-pyridin-4-yl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine
- 3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine
-
- Inchi: 1S/C20H18F3N5O2S/c21-20(22,23)16-1-3-17(4-2-16)31(29,30)28-13-11-27(12-14-28)19-6-5-18(25-26-19)15-7-9-24-10-8-15/h1-10H,11-14H2
- InChI Key: ZPYFGLZVDBPNJB-UHFFFAOYSA-N
- SMILES: C1(C2=CC=NC=C2)=NN=C(N2CCN(S(C3=CC=C(C(F)(F)F)C=C3)(=O)=O)CC2)C=C1
Computed Properties
- Exact Mass: 449.11333049g/mol
- Monoisotopic Mass: 449.11333049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 680
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.7Ų
- XLogP3: 2.4
3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5041-0067-2mg |
3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
946213-69-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5041-0067-4mg |
3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
946213-69-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5041-0067-20mg |
3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
946213-69-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5041-0067-25mg |
3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
946213-69-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5041-0067-10μmol |
3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
946213-69-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5041-0067-2μmol |
3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
946213-69-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5041-0067-3mg |
3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
946213-69-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5041-0067-30mg |
3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
946213-69-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5041-0067-1mg |
3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
946213-69-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5041-0067-5μmol |
3-(pyridin-4-yl)-6-{4-[4-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine |
946213-69-0 | 5μmol |
$63.0 | 2023-09-10 |
3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine Related Literature
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
Additional information on 3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine
Introduction to 3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine (CAS No. 946213-69-0)
3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine (CAS No. 946213-69-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in drug discovery and development. Its unique chemical framework, incorporating both pyridazine and pyridine moieties, alongside a trifluoromethyl-substituted benzenesulfonylpiperazine group, positions it as a potential key player in the design of novel therapeutic agents.
The CAS number 946213-69-0 serves as a unique identifier for this chemical entity, facilitating its recognition and differentiation from other compounds in scientific literature and databases. The molecular formula of 3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine can be expressed as C₂₄H₁₈F₃N₅O₂S, reflecting its composition of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This composition contributes to the compound's complex electronic properties and reactivity, which are critical factors in its potential applications.
One of the most striking features of 3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine is its structural diversity. The presence of multiple heterocyclic rings—specifically pyridazine and pyridine—provides a stable scaffold that can be modified to enhance binding affinity and selectivity towards biological targets. The trifluoromethyl group attached to the benzenesulfonylpiperazine moiety is particularly noteworthy, as it is known to improve metabolic stability and binding interactions with biological receptors.
In recent years, there has been growing interest in the development of small-molecule inhibitors that target specific enzymes and receptors involved in various diseases. 3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine has been identified as a compound with potential therapeutic relevance due to its ability to interact with proteins involved in signal transduction pathways. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer progression.
The benzenesulfonylpiperazine moiety is particularly interesting from a pharmacological perspective. Sulfonyl groups are well-known for their ability to enhance binding interactions due to their strong dipole moments and hydrogen bonding capabilities. When combined with piperazine, which is a common pharmacophore in drug design, this moiety can contribute to the development of compounds with improved pharmacokinetic properties. The trifluoromethyl group, as mentioned earlier, further enhances these interactions by increasing lipophilicity and reducing metabolic degradation.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine with greater accuracy. Molecular docking studies have shown that this compound can bind effectively to several protein targets, including those involved in inflammatory responses and neural disorders. These findings have prompted further investigation into its potential as a lead compound for drug development.
The synthesis of 3-(pyridin-4-yl)-6-{4-4-(trifluoromethyl)benzenesulfonylpiperazin-1-yl}pyridazine presents both challenges and opportunities for synthetic chemists. The complex nature of its structure requires careful planning and execution to ensure high yields and purity. However, the availability of advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions has made the synthesis more feasible than ever before.
In conclusion,3-(pyridin-4-ylyl)-6-{44(trifluoromethyl)benzenesulfonylpiperazin1y}pyridazine (CAS No 94621369) is a structurally fascinating compound with significant potential in pharmaceutical research Its unique combination of heterocyclic rings functional groups such as trifluoromethyl benzenesulfonyl piperazine makes it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents
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